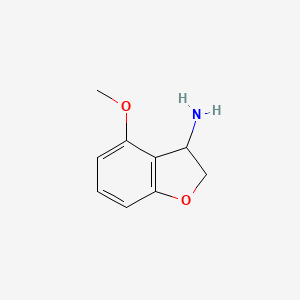

4-Methoxy-2,3-dihydrobenzofuran-3-amine

Description

General Context of 2,3-Dihydrobenzofuran (B1216630) Core Structures in Organic Synthesis

The 2,3-dihydrobenzofuran scaffold is a privileged structure in organic and medicinal chemistry. This heterocyclic system, consisting of a benzene (B151609) ring fused to a dihydrofuran ring, is a common motif in a vast array of biologically active natural products and synthetic compounds. Its prevalence in nature is a strong indicator of its evolutionary selection for interacting with biological systems.

Numerous synthetic strategies have been developed to construct the 2,3-dihydrobenzofuran core, reflecting its importance. These methods often focus on creating stereocenters with high precision, which is crucial for biological applications. The inherent structural rigidity of the 2,3-dihydrobenzofuran system can be advantageous in drug design, as it reduces the conformational flexibility of a molecule, potentially leading to higher binding affinity and selectivity for its biological target.

Significance of Methoxy (B1213986) and Amine Functionalities in Contemporary Chemical Design

The functional groups attached to a core scaffold are critical determinants of a molecule's properties and behavior. In 4-Methoxy-2,3-dihydrobenzofuran-3-amine, the methoxy and amine groups play pivotal roles.

The methoxy group (-OCH3) is a common substituent in many pharmaceuticals. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Key effects of the methoxy group include:

Modulation of Lipophilicity: The methoxy group can alter the water and lipid solubility of a compound, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: While it can be a site of metabolism (O-demethylation), the methoxy group can also block positions that would otherwise be susceptible to metabolic breakdown, thereby increasing the drug's half-life.

The amine functionality (-NH2) is one of the most prevalent functional groups in medicinal chemistry, found in a large percentage of drugs and drug candidates. Its importance stems from several factors:

Basicity and Salt Formation: The basic nature of the amine group allows for the formation of water-soluble salts, which is often a desirable property for drug formulation and administration.

Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with biological receptors.

Nucleophilicity: The amine group is a key nucleophile in many organic reactions, making it a versatile handle for further chemical modifications and the synthesis of more complex molecules. The pharmacological profile of many psychoactive benzofurans is linked to their amine-based structures, which often act as indirect monoamine agonists. nih.gov

Scope and Focused Research Areas for this compound

Given the established importance of its structural components, research on this compound is likely to be directed towards several key areas:

Medicinal Chemistry: The primary focus would be the synthesis and biological evaluation of this compound and its derivatives as potential therapeutic agents. The combination of the 2,3-dihydrobenzofuran core with the methoxy and amine groups suggests potential for activity in areas where these individual motifs have shown promise, such as in the central nervous system or as antimicrobial agents. The structural similarity to known psychoactive benzofurans suggests that it could be investigated for its effects on monoaminergic systems. nih.gov

Synthetic Methodology: The development of novel and efficient synthetic routes to this compound would be a significant area of research. This would involve exploring different starting materials and catalytic systems to achieve high yields and stereoselectivity.

Chemical Biology: This compound could be used as a chemical probe to study the structure and function of biological targets. Its defined stereochemistry and functional groups make it a candidate for investigating the binding pockets of enzymes and receptors.

While detailed research findings on this compound are not yet widely available, the foundational knowledge of its core structure and functional groups provides a strong rationale for its continued investigation. The synergistic interplay of the 2,3-dihydrobenzofuran scaffold, the methoxy substituent, and the amine functionality positions this compound as a promising lead for future discoveries in chemical and pharmaceutical sciences.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

4-methoxy-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C9H11NO2/c1-11-7-3-2-4-8-9(7)6(10)5-12-8/h2-4,6H,5,10H2,1H3 |

InChI Key |

HJDRZCNWTNXKQN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(CO2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 2,3 Dihydrobenzofuran 3 Amine and Its Analogues

Classical and Contemporary Approaches to Dihydrobenzofuran Ring Systems

The construction of the 2,3-dihydrobenzofuran (B1216630) skeleton, a privileged scaffold in medicinal chemistry, is achievable through several powerful synthetic strategies. These include intramolecular cyclizations, cycloaddition reactions, epoxide ring-opening cascades, and reactions involving transient ortho-quinone methide intermediates.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone for the synthesis of the dihydrobenzofuran ring. One prominent method is the visible-light-promoted intramolecular reductive cyclization. This approach can be used for creating functionalized indolines and 2,3-dihydrobenzofurans without the need for a transition metal or an external photocatalyst. rsc.org The reaction is initiated by the homolytic cleavage of the Si-H bond in a reagent like tris(trimethylsilyl)silane, which then leads to the formation of an aryl radical. This radical subsequently undergoes a 5-exo-trig cyclization to form the dihydrobenzofuran ring. rsc.org

Another powerful technique involves an acetylene-activated SNAr (nucleophilic aromatic substitution)/intramolecular cyclization cascade. In this method, an ortho-alkynyl substituted aromatic ring is activated for SNAr. A nucleophile, such as a phenol (B47542), attacks the ring, and the resulting intermediate undergoes a 5-endo-dig cyclization onto the acetylene (B1199291) moiety to construct the dihydrobenzofuran system. rsc.org This transition-metal-free approach is notable for its tolerance of various functional groups. rsc.org

[3+2] Cycloaddition Strategies

[3+2] cycloaddition reactions offer an efficient means to assemble the five-membered heterocyclic ring of the dihydrobenzofuran scaffold. A notable example is the oxidative [3+2] cycloaddition of phenols and alkenes, which can be achieved using visible light-activated transition metal photocatalysis. nih.gov This method allows for the use of benign terminal oxidants like ammonium (B1175870) persulfate. The reaction is believed to proceed via the oxidation of a phenol to a phenoxyl radical, which then engages with an alkene to form the dihydrobenzofuran structure. This strategy has been successfully applied to the modular synthesis of a wide array of dihydrobenzofuran natural products. nih.gov

Dearomative [3+2] cycloaddition reactions of 2-nitrobenzofurans with various partners, such as para-quinamines, have also been developed. nih.govresearchgate.net These reactions, often promoted by a simple base, proceed through a Michael addition followed by an intramolecular cyclization cascade to construct polycyclic systems containing the 2,3-dihydrobenzofuran core with high diastereoselectivity. nih.govresearchgate.net

Epoxide Ring-Opening Reactions

The intramolecular ring-opening of epoxides by a tethered nucleophile is a well-established and reliable strategy for synthesizing heterocyclic systems, including 2,3-dihydrobenzofurans. nih.gov Specifically, a phenolate (B1203915) ion can act as the internal nucleophile to open a nearby epoxide ring, leading to the formation of the dihydrobenzofuran skeleton. thieme-connect.com This key step has been utilized in the enantioselective synthesis of various functionalized 2,3-dihydrobenzofurans starting from chiral epoxy alcohols derived from Sharpless asymmetric epoxidation. thieme-connect.com

The regioselectivity of the epoxide opening is a crucial aspect of this methodology. Under acidic conditions, the nucleophile typically attacks the more substituted carbon of the protonated epoxide. libretexts.org Conversely, under basic conditions, the attack occurs at the less sterically hindered carbon in a classic SN2 fashion. libretexts.org This predictable regioselectivity, driven by the strain of the three-membered epoxide ring, makes it a powerful tool in targeted synthesis. libretexts.orgrsc.org

Reactions Involving In Situ Generated Ortho-Quinone Methides

Ortho-quinone methides (o-QMs) are highly reactive intermediates that can be trapped in situ to form a variety of heterocyclic structures, including 2,3-dihydrobenzofurans. nih.gov A common strategy involves generating the o-QM from a precursor, such as a 2-hydroxybenzyl alcohol derivative, which then undergoes a cycloaddition or a Michael addition followed by cyclization. acs.org

One innovative method involves the fluoride-induced desilylation of a silyloxy-substituted precursor to generate the o-QM. acs.orgorganic-chemistry.orgnih.gov This intermediate is then trapped by various carbon, nitrogen, oxygen, or sulfur nucleophiles in a Michael addition. The resulting phenoxide intermediate subsequently undergoes an intramolecular 5-exo-tet elimination of a leaving group (like a bromide anion) to yield 3-substituted 2,3-dihydrobenzofurans regioselectively. acs.orgorganic-chemistry.orgnih.gov This one-pot process demonstrates significant versatility. organic-chemistry.org

Another advanced approach is the highly enantio- and diastereoselective [4+1] annulation between in situ-generated ammonium ylides and o-QMs. nih.gov This method provides access to a variety of chiral 2,3-dihydrobenzofuran derivatives. The stereoselectivity is controlled by the use of chiral leaving groups, such as Cinchona alkaloids. nih.gov

| Precursor for o-QM | Method of Generation | Trapping Nucleophile | Product Type | Ref |

| 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate | Fluoride-induced desilylation | C, N, O, S nucleophiles | 3-Substituted 2,3-dihydrobenzofurans | organic-chemistry.orgnih.gov |

| o-hydroxybenzyltrimethylammonium iodide | Base (CH₃S(O)CH₂Na) | Dimethyl sulfoxonium methylide | 2,3-Dihydrobenzofuran (parent) | acs.org |

| General o-QMs | Base | Ammonium ylides | Chiral 2,3-dihydrobenzofurans | nih.gov |

Targeted Synthesis of 3-Amino-2,3-dihydrobenzofuran Scaffolds

The introduction of an amino group at the C3 position of the 2,3-dihydrobenzofuran ring is of significant interest for creating analogues of bioactive molecules. Specific synthetic routes have been developed to construct this particular scaffold.

A visible-light-driven, iron-catalyzed decarboxylative cyclization reaction has been developed for the synthesis of 3-amino-2,3-dihydrobenzofuran derivatives. This one-pot method involves the reaction of 2-carboxymethoxybenzaldehydes with various aryl amines under mild conditions to efficiently construct the desired products. researchgate.net Another approach involves a base-mediated [4+1] cyclization of trimethylsulfoxonium (B8643921) iodide with substituted 2-hydroxylimides, which provides access to 3-amino-2,3-dihydrobenzofurans in moderate to excellent yields. nih.gov

Microwave-Assisted Synthetic Protocols for Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields, and it has been effectively applied to the synthesis of 3-amino-2,3-dihydrobenzofuran analogues. nih.gov A robust, multi-step route that utilizes microwave irradiation has been developed to rapidly generate a library of these compounds. nih.gov

The synthesis begins with a microwave-assisted aldol (B89426) condensation to form chalcone (B49325) intermediates. These chalcones are then subjected to a Corey-Bakshi-Shibata reduction and a Sharpless asymmetric epoxidation to produce stereoisomeric epoxyalcohols. The final, crucial step is a one-pot, microwave-assisted, acid-catalyzed epoxide opening with a variety of amines. This is followed by an intramolecular nucleophilic aromatic substitution to furnish the desired 3-amino-2,3-dihydrobenzofurans. nih.gov This protocol allows for structural diversity at multiple positions of the scaffold. nih.govmdpi.com

Table of Synthetic Steps in Microwave-Assisted Protocol

| Step | Reaction Type | Key Reagents/Conditions | Intermediate/Product | Ref |

|---|---|---|---|---|

| 1 | Aldol Condensation | Acid catalyst, Microwave | Chalcones | nih.gov |

| 2 | Asymmetric Reduction | Corey-Bakshi-Shibata (CBS) reagent | Chiral allylic alcohols | nih.gov |

| 3 | Asymmetric Epoxidation | Sharpless epoxidation reagents | Stereoisomeric epoxyalcohols | nih.gov |

Base-Mediated [4+1] Cyclization Reactions with Sulfur Ylides

The [4+1] cyclization strategy represents a powerful method for constructing five-membered rings. In the context of 2,3-dihydrobenzofuran synthesis, this approach typically involves the reaction of an ortho-quinone methide (o-QM), a four-atom component generated in situ, with a one-atom synthon, such as a sulfur ylide. researchgate.net Sulfur ylides, which are zwitterionic species with a carbanion adjacent to a positively charged sulfur atom, act as nucleophilic carbene equivalents. baranlab.org

The general mechanism commences with the base-mediated generation of the sulfur ylide from a corresponding sulfonium (B1226848) salt. Concurrently, a suitable precursor, often an ortho-hydroxybenzyl alcohol derivative, is induced to form the highly reactive o-QM intermediate. The sulfur ylide then attacks the o-QM in a Michael addition, creating a betaine (B1666868) intermediate which subsequently undergoes an intramolecular cyclization with the expulsion of a sulfide (B99878) to furnish the 2,3-dihydrobenzofuran ring.

A closely related and highly stereoselective method utilizes ammonium ylides in a [4+1] annulation with o-QMs. nih.gov This reaction demonstrates excellent control over the product's configuration, often yielding high diastereoselectivity. For instance, studies have shown that the reaction favors the formation of the trans-2,3-dihydrobenzofuran isomer, with the high diastereomeric ratio being established early in the reaction, suggesting a kinetically controlled process rather than an epimerization of an initial product. nih.gov The key factors influencing reactivity and stereoselectivity in these ylide-based annulations have been investigated through both experimental and computational studies. nih.gov

| Ylide Type | o-QM Precursor | Base | Key Feature | Resulting Stereochemistry | Ref |

| Ammonium Ylide | 2-(1-Hydroxyethyl)phenol | Cs₂CO₃ | Asymmetric Annulation | High trans diastereoselectivity (>95:5 dr) | nih.gov |

| Sulfur Ylide | 2-Vinyl Phenols | Base | Photoredox-Catalyzed Generation of o-QM | Construction of Dihydrobenzofuran | researchgate.net |

Reductive Amination Strategies from Benzofuran (B130515) Carboxaldehyde Precursors

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability. This method can be adapted to synthesize 3-amino-2,3-dihydrobenzofuran derivatives, typically starting from a corresponding 2,3-dihydrobenzofuran-3-carboxaldehyde or a related precursor that can be converted to the amine. A common approach involves the use of a benzofuran carboxaldehyde, which is subsequently reduced and aminated.

For example, 7-methoxy-2-[4-(methoxy)phenyl]-1-benzofuran-5-carboxaldehyde has been successfully used as a starting material for the synthesis of various secondary amines. researchgate.netresearchgate.net The process is a one-pot reaction where the aldehyde is treated with a primary or secondary amine in the presence of a reducing agent. The reaction proceeds through the initial formation of an imine or an iminium ion, which is then reduced in situ to the corresponding amine.

The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the iminium ion intermediate without affecting the aldehyde starting material. Sodium cyanoborohydride (NaBH₃CN) is effective due to its stability under mildly acidic conditions (pH 3-4) that favor iminium ion formation. researchgate.net Another highly selective and mild reagent is sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], which has demonstrated remarkable utility in this transformation. researchgate.net

| Aldehyde Precursor | Amine | Reducing Agent | Solvent | Product Type | Ref |

| 7-Methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-carboxaldehyde | Aliphatic/Aromatic Amines | NaBH₃CN | Methanol | Secondary Amines | researchgate.net |

| 7-Methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-carboxaldehyde | 2-Methoxyethanamine | NaBH(OAc)₃ | Ethylene Dichloride | Secondary Amine | researchgate.net |

Cascade and Multicomponent Reactions for Dihydrobenzofuran Construction

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without the need to isolate intermediates. acs.org These processes are prized for their atom economy, operational simplicity, and ability to rapidly build molecular complexity from simple starting materials. nih.govresearchgate.net Several cascade and multicomponent reactions have been developed for the construction of the dihydrobenzofuran skeleton.

One notable example is a rhodium(III)-catalyzed C-H activation/carbooxygenation cascade. organic-chemistry.org This redox-neutral [3+2] annulation involves the reaction of N-phenoxyacetamides with 1,3-dienes to construct substituted dihydrobenzofurans. Another powerful approach combines a rhodium-catalyzed C-H functionalization with an organocatalyzed oxa-Michael addition in a one-pot sequence, enabling the synthesis of diverse 2,3-disubstituted dihydrobenzofurans. researchgate.net

Palladium-catalyzed cascade reactions have also been extensively utilized. nih.gov These include sequential Heck couplings, such as a Heck/Cacchi reaction sequence involving aryl iodide-joined alkenes and o-alkynylanilines, which yields dihydrobenzofuran derivatives in excellent yields. nih.gov Other palladium-promoted strategies include Heck/borylation and [4+1] cyclization reactions. nih.gov These methods showcase the power of transition-metal catalysis in orchestrating complex transformations to build the desired heterocyclic core.

| Reaction Type | Catalyst System | Reactants | Key Features | Ref |

| C-H Activation / [3+2] Annulation | Rh(III) Complex | N-phenoxyacetamides, 1,3-dienes | Chemoselective, Redox-neutral | organic-chemistry.orgresearchgate.net |

| Heck / Cacchi Cascade | Pd₂(dba)₃·CHCl₃ / N-Me-Xu₃ | Aryl iodide-joined alkenes, o-alkynylanilines | High yields (84-97%) | nih.gov |

| [4+1] Cyclization | Palladium Catalyst / Ligand L | Aryl ethers, Cyclic vinyl methylene (B1212753) ketone | Enantioselective synthesis | nih.gov |

| Oxidation-Michael Addition | Laccase / Sc(OTf)₃ | Catechols, 1,3-dicarbonyl compounds | Biocatalytic, Aqueous medium | researchgate.net |

Asymmetric Synthesis of Chiral 4-Methoxy-2,3-dihydrobenzofuran-3-amine Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. The development of asymmetric methods to produce chiral 2,3-dihydrobenzofurans, which are key structural motifs in many bioactive molecules, is a significant area of research. rochester.edunii.ac.jprsc.org

Enantioselective Catalysis in Dihydrobenzofuran Synthesis

Enantioselective catalysis is the most elegant and efficient approach to producing chiral molecules. This involves using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both metal-based and organocatalytic systems have been successfully applied to the synthesis of chiral dihydrobenzofurans.

Transition-metal catalysis is a dominant strategy. For instance, cationic iridium complexes coordinated with chiral bisphosphine ligands have been shown to effectively catalyze the enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones, affording chiral 3-substituted dihydrobenzofurans in high yields and with high enantioselectivity. nii.ac.jprsc.org Similarly, various palladium-catalyzed processes, such as chiral [4+1] cyclizations and Heck/Tsuji-Trost reactions, have been developed to provide access to these scaffolds with excellent enantiocontrol. nih.gov Copper-catalyzed [3+2] cycloadditions between quinone esters and styrenes also yield highly enantiopure 2-aryl-2,3-dihydrobenzofurans. researchgate.net

In addition to metal catalysts, biocatalysis offers a green and highly selective alternative. Engineered myoglobin-based biocatalysts have been employed for the highly diastereo- and enantioselective cyclopropanation of benzofurans, producing stereochemically rich 2,3-dihydrobenzofurans with exceptional purity (>99.9% de and ee). rochester.edu

| Catalytic System | Reaction Type | Substrates | Enantioselectivity (ee) | Ref |

| Cationic Iridium / Chiral Bisphosphine | Intramolecular Hydroarylation | m-allyloxyphenyl ketones | High | nii.ac.jprsc.org |

| Engineered Myoglobin | Benzofuran Cyclopropanation | Benzofurans, Diazoesters | >99.9% | rochester.edu |

| Chiral Phosphoric Acid | [3+2] Cycloaddition | p-Quinone monoimides, 1-vinylnaphthalen-2-ols | Good to Excellent | nih.gov |

| Rh(III) / Chiral Cp* Ligand | C-H Functionalization / [3+2] Annulation | N-phenoxyacetamides, 1,3-dienes | up to 98% | researchgate.net |

Stereodivergent Synthetic Pathways

For molecules with multiple stereocenters, such as 2,3-disubstituted dihydrobenzofurans, the ability to selectively synthesize any of the possible stereoisomers (diastereomers and enantiomers) is a significant synthetic challenge. Stereodivergent synthesis addresses this by allowing access to the full complement of stereoisomers from a common set of starting materials, typically by simply varying the chiral catalysts used. acs.org

A powerful demonstration of this concept is a one-pot relay catalysis system that combines rhodium-catalyzed enantioselective C-H functionalization with an organocatalyzed diastereoselective intramolecular oxa-Michael addition. acs.org In this dual-catalytic system, a chiral rhodium/diene complex controls the stereochemistry of the first step, while a cinchona alkaloid-derived thiourea (B124793) catalyst controls the subsequent cyclization. By judiciously selecting the chirality of each of the two catalysts—for example, using (R)-Rh with (R)-organocatalyst versus (R)-Rh with (S)-organocatalyst—it is possible to selectively generate all four possible stereoisomers of the 2,3-disubstituted dihydrobenzofuran product in highly enantiomerically pure form. acs.org This strategy has also been noted in reviews covering stereodivergent dual catalysis for synthesizing asymmetric 2,3-dihydrobenzofurans. nih.gov

Control of Diastereoselectivity in 3-Amino-2,3-dihydrobenzofuran Formation

Controlling the relative stereochemistry between substituents at the C2 and C3 positions (diastereoselectivity) is crucial for defining the three-dimensional structure of the final molecule. This is particularly important when introducing the 3-amino group. Both substrate-controlled and reagent-controlled strategies are employed to achieve this.

In substrate-controlled reactions, the inherent steric and electronic properties of the substrate and intermediates guide the formation of one diastereomer over another. For example, in the [4+1] annulation of o-QMs with ylides, a high preference for the trans diastereomer is often observed, which is dictated by the transition state of the cyclization step. nih.gov

Reagent-controlled methods provide greater flexibility. One effective strategy involves the synthesis of a stereodefined precursor that then directs subsequent transformations. A route to 3-amino-2,3-dihydrobenzofurans has been developed that begins with a Sharpless asymmetric epoxidation of an allylic alcohol precursor. nih.gov This step creates a chiral epoxyalcohol with defined stereochemistry. The subsequent one-pot, acid-catalyzed epoxide opening with an amine, followed by intramolecular cyclization, proceeds with high regioselectivity, and the stereochemistry of the epoxide is transferred to the final 3-amino-2,3-dihydrobenzofuran product. nih.gov By using different enantiomers of the Sharpless catalyst, access to different stereoisomeric products is possible. Furthermore, catalyst-controlled approaches, where the chiral catalyst directly influences the diastereochemical outcome of the key bond-forming step, can enable reversal of diastereoselectivity. rsc.org

| Method | Key Step | Control Element | Outcome | Ref |

| [4+1] Annulation | Intramolecular Cyclization | Substrate/Transition State | High trans-selectivity | nih.gov |

| Epoxide Ring Opening | Sharpless Asymmetric Epoxidation | Chiral Catalyst (DET) | Access to specific stereoisomers | nih.gov |

| Conjugate Addition | Chiral Amino Diol Catalyst | Catalyst H-bonding | Reversal of diastereoselectivity | rsc.org |

Transition Metal-Catalyzed and Metal-Free Synthetic Routes

Transition metals have proven to be powerful catalysts in the formation of the dihydrobenzofuran ring system, enabling a diverse range of transformations with high efficiency and selectivity. Concurrently, the development of metal-free alternatives has gained traction, offering more sustainable and cost-effective synthetic pathways.

Palladium catalysis is a cornerstone in the synthesis of dihydrobenzofurans, with several key reactions being widely utilized.

Heck Reaction: The intramolecular Heck reaction provides a powerful tool for the synthesis of dihydrobenzofurans. wikipedia.org This reaction typically involves the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule to form a cyclic product. wikipedia.org For instance, the Heck arylation of 2,3-dihydrofuran (B140613) with phenyl iodide can be achieved using a palladium precursor in the presence of a base. nih.gov A notable variation is the Heck-Matsuda reaction, which utilizes arenediazonium salts as an alternative to aryl halides. nih.gov This method has been successfully applied to the enantioselective synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans. nih.gov In some cases, the Heck reaction can be part of a tandem process, such as a diazotization/Heck-Matsuda sequence starting from anilines to generate enantioenriched dihydrobenzofurans. researchgate.net

Tsuji-Trost Reaction: The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is another valuable method for constructing the dihydrobenzofuran framework. wikipedia.orgorganic-chemistry.org This reaction involves the attack of a nucleophile on a π-allyl palladium complex. wikipedia.org A highly enantioselective palladium/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes has been developed to produce chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org This approach has been instrumental in the synthesis of natural products like (R)-tremetone and fomannoxin. organic-chemistry.org The choice of ligands and catalytic systems can significantly influence the outcome of the reaction, with different conditions being optimal for various nucleophiles (nitrogen, sulfur, oxygen, and carbon-based). unicatt.itrsc.org

Cycloisomerization: Palladium-catalyzed cycloisomerization of appropriate substrates offers a direct route to dihydrobenzofuran derivatives. For example, 2-(1-hydroxyprop-2-ynyl)phenols can undergo palladium-catalyzed cycloisomerization to yield 2-methylene-2,3-dihydrobenzofuran-3-ols. nih.govacs.orgresearchgate.net These intermediates can then be further transformed into various functionalized benzofurans. nih.govacs.orgresearchgate.net Cationic palladium(II) complexes have also been shown to catalyze the cycloisomerization of functionalized dienes with good functional group compatibility and high regio- and stereoselectivity. nih.gov

Suzuki Coupling: While not a direct cyclization method in all cases, Suzuki coupling can be a key step in the synthesis of precursors for dihydrobenzofuran formation. For instance, a Suzuki-Miyaura coupling can be employed to connect an iodoepoxide with a boronic acid derivative, setting the stage for a subsequent cyclization to form the dihydrobenzofuran ring. acs.org

Below is a table summarizing key palladium-catalyzed reactions for dihydrobenzofuran synthesis:

| Reaction | Catalyst/Ligand | Substrates | Key Features |

| Heck-Matsuda | Pd(OAc)2, N,N-ligand | Anilines | Tandem diazotization/Heck process. researchgate.net |

| Heck/Tsuji-Trost | Pd/TY-Phos | o-Bromophenols, 1,3-dienes | Highly enantioselective, good for natural product synthesis. organic-chemistry.org |

| Cycloisomerization | PdX2 + 2KX (X = Cl, I) | 2-(1-hydroxyprop-2-ynyl)phenols | Forms functionalized dihydrobenzofuranols. nih.govacs.org |

| Carbonylative Heck | PdCl2, Mo(CO)6 | Aryl iodide-linked alkenes, nitro compounds | Leads to carbamoyl-substituted dihydrobenzofurans. nih.gov |

Rhodium catalysts have emerged as powerful tools for the construction of dihydrobenzofurans through C-H activation and functionalization strategies. mdpi.com These methods offer atom-economical routes to complex molecules by directly converting C-H bonds into new C-C or C-heteroatom bonds. nih.gov

An efficient rhodium(III)-catalyzed coupling reaction of N-phenoxyacetamides with propargyl carbonates has been developed to yield 3-alkylidene dihydrobenzofuran derivatives via a C-H functionalization/cascade cyclization process. nih.govacs.orgacs.org This transformation is redox-neutral and allows for the formation of three new bonds under mild conditions. nih.govacs.orgacs.org Similarly, the coupling of N-phenoxyacetamides with alkylidenecyclopropanes, catalyzed by Rh(III), can lead to 3-ethylidenedihydrobenzofurans with good functional group tolerance and high chemo- and diastereoselectivity. thieme-connect.com

Rhodium-catalyzed [3+2] annulation reactions are particularly appealing as they provide excellent regio- and stereocontrol for the introduction of functional groups. nih.gov For example, the reaction of N-phenoxy amides with propargylic monofluoroalkynes in the presence of a rhodium catalyst can produce α-quaternary carbon-containing 2,3-dihydrobenzofuran analogues. nih.gov Another example involves the reaction of substituted phenoxyacetamides with diazooxindoles, catalyzed by a rhodium complex, to afford spirooxindoyl-substituted dihydrobenzofuran derivatives. nih.gov

A sequential approach involving a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization has been successfully employed for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. nih.gov

The following table provides an overview of rhodium-catalyzed reactions for dihydrobenzofuran synthesis:

| Reaction Type | Catalyst | Substrates | Key Features |

| C-H Functionalization/Cyclization | Rh(III) | N-phenoxyacetamides, propargyl carbonates | Redox-neutral, forms three new bonds. nih.govacs.org |

| [3+2] Annulation | Rh(III) | N-phenoxy amides, propargylic monofluoroalkynes | Creates α-quaternary carbon centers. nih.gov |

| Asymmetric C-H Functionalization | Rhodium-based catalyst | Phenoxyacetamides, diazooxindoles | Produces spirooxindoyl-substituted dihydrobenzofurans. nih.gov |

| Sequential C-H Functionalization | Rhodium and Palladium catalysts | - | Enantioselective synthesis of highly functionalized products. nih.gov |

Copper and nickel catalysts, being more abundant and less expensive than precious metals like palladium and rhodium, have garnered significant attention in the synthesis of dihydrobenzofurans. rsc.org

Copper-Catalyzed Reactions: Copper catalysts are effective in promoting various cyclization reactions to form the dihydrobenzofuran core. rsc.org For instance, a copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a regioselective route to polysubstituted benzofurans. rsc.org Copper-catalyzed cascade reactions, such as the alkynylation/cyclization/isomerization of aurone-derived azadienes with terminal alkynes, have been developed to synthesize dihydrobenzofuro[3,2-b]pyridines. nih.govdicp.ac.cn Furthermore, copper bromide has been used to catalyze the synthesis of pyridine-fused dihydrobenzofuran derivatives from coumarins and oximes via a deconstructive insertion reaction. nih.govrsc.org

Nickel-Catalyzed Reactions: Nickel catalysis has also proven to be a versatile tool for the construction of dihydrobenzofurans. rsc.org Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones is a viable method for synthesizing benzofuran derivatives. thieme.deorganic-chemistry.org A nickel-catalyzed carbonylative synthesis of dihydrobenzofurans has been developed using Mo(CO)6 as a carbon monoxide source. researchgate.net Additionally, an electroreductive, nickel-catalyzed domino reaction of propargylic aryl halides has been reported for the synthesis of substituted 2,3-dihydrobenzofurans. rsc.org

The table below highlights key copper and nickel-catalyzed cyclization reactions:

| Metal | Reaction Type | Catalyst | Substrates | Key Features |

| Copper | Aerobic Oxidative Cyclization | Copper catalyst | Phenols, alkynes | Regioselective, one-pot procedure. rsc.org |

| Copper | Cascade Reaction | Copper catalyst | Aurone-derived azadienes, terminal alkynes | Forms dihydrobenzofuro[3,2-b]pyridines. nih.govdicp.ac.cn |

| Copper | Deconstructive Insertion | CuBr | Coumarins, oximes | Synthesis of pyridine-fused dihydrobenzofurans. nih.govrsc.org |

| Nickel | Intramolecular Nucleophilic Addition | Ni(OTf)2 or Ni(dppp)2Cl2 | Aryl halides, aryl ketones | Good tolerance for different functional groups. thieme.deorganic-chemistry.org |

| Nickel | Carbonylative Synthesis | Nickel catalyst, Mo(CO)6 | Alkyl halides, aryl iodides | Carbonylative cyclization. researchgate.net |

Iron, an earth-abundant and non-toxic metal, is an attractive catalyst for C-H functionalization reactions. wordpress.com While direct iron-catalyzed C-H amination to form the 3-amino-dihydrobenzofuran core is not extensively reported, related transformations highlight its potential. Iron-catalyzed intramolecular allylic C-H amination of sulfamate (B1201201) substrates has been shown to be highly selective, favoring amination over aziridination. wordpress.com This methodology has been applied to a broad range of olefin substrates, including the functionalization of benzylic and tertiary C-H bonds. wordpress.com

More relevant to the synthesis of functionalized dihydrobenzofurans is the iron-catalyzed cross-dehydrogenative C-H amidation of benzofurans with anilines, which provides access to diarylamine derivatives. rsc.org Additionally, a one-pot, two-step process involving an iron(III) triflimide-catalyzed iodination of activated aryl rings followed by a copper(I)-catalyzed intramolecular N- or O-arylation has been developed for the synthesis of indolines and dihydrobenzofurans. acs.org

An iron-catalyzed C-H annulation using 2-vinylbenzofurans as starting materials has been reported to produce highly functionalized isoquinolones through a cascade C-H alkylation and benzofuran ring-opening. nih.gov

In recent years, there has been a significant push towards the development of transition metal-free synthetic methods for the construction of dihydrobenzofurans, driven by the desire for more sustainable and cost-effective processes. frontiersin.orgnih.govdntb.gov.ua These methods often utilize visible light, electrocatalysis, or organocatalysis. frontiersin.org

Several base-induced reactions have been reported for the synthesis of dihydrobenzofuran derivatives. For example, the reaction of ortho-allyloxy benzenediazonium (B1195382) salts with thiophenols in the presence of DABCO can afford dihydrobenzofuran skeletons in good yields. frontiersin.org Another approach involves the base-induced epoxide ring-opening, which has been used to synthesize dihydrobenzofuran spirooxindole scaffolds. frontiersin.orgnih.gov

Brønsted acid-mediated synthesis has also been explored. For instance, polyphosphoric acid (PPA) can mediate the cyclization of ortho-allyl/prenyl phenols to form 2,3-dihydrobenzofuran derivatives. frontiersin.org Similarly, a Brønsted acid-promoted condensation reaction between phenols and nitrovinyl-substituted indoles has been reported. nih.gov

Photocatalytic methods offer a mild and efficient way to construct the dihydrobenzofuran ring. A photo-induced synthesis of sulfonated 2,3-dihydrobenzofuran derivatives has been developed by reacting 2-allylphenol (B1664045) derivatives with α-iodo sulfones or alkyl iodides. frontiersin.orgnih.gov Furthermore, flow photolysis of aryldiazoacetates can lead to C-H insertion to form dihydrobenzofurans in a metal-free process. nih.govresearchgate.net

The following table summarizes some transition metal-free approaches to dihydrobenzofuran synthesis:

| Method | Reagents/Conditions | Substrates | Key Features |

| Base-Induced | DABCO | ortho-Allyloxy benzenediazonium salts, thiophenols | Cascade approach. frontiersin.org |

| Base-Induced | KOH | α-Chlorooxindoles, salicylaldehyde | Solvent-free grinding protocol. frontiersin.orgnih.gov |

| Brønsted Acid-Mediated | Polyphosphoric acid (PPA) | ortho-Allyl/prenyl phenols | Activation of phenolic oxygen. frontiersin.org |

| Photocatalytic | Visible light, TMG | 2-Allylphenol derivatives, α-iodo sulfones/alkyl iodides | Photo-induced synthesis. frontiersin.orgnih.gov |

| Flow Photolysis | Medium pressure mercury lamp or LEDs | Aryldiazoacetates | Metal-free C-H insertion. nih.govresearchgate.net |

Functional Group Introduction and Modification During Synthesis

The ability to introduce and modify functional groups during the synthesis of dihydrobenzofurans is crucial for creating a diverse range of analogues with varied properties. Many of the synthetic methodologies described above allow for the incorporation of a wide array of functional groups.

For example, in palladium-catalyzed reactions, the substrates can often tolerate various substituents, including electron-donating and electron-withdrawing groups. nih.gov The Heck/Tsuji-Trost reaction, for instance, demonstrates high functional group tolerance. organic-chemistry.org Similarly, rhodium-catalyzed C-H functionalization methods are compatible with a broad range of functional groups. thieme-connect.com

Copper-catalyzed reactions also exhibit good functional group tolerance. The aerobic oxidative cyclization of phenols and alkynes can be used with a variety of substituted starting materials. rsc.org The deconstructive insertion reaction of coumarins and oximes also allows for broad functional group compatibility. nih.govrsc.org

Transition metal-free protocols have also been shown to be tolerant of various functional groups. The photocatalytic synthesis of sulfonated 2,3-dihydrobenzofurans, for example, has a broad substrate scope. frontiersin.orgnih.gov

Furthermore, the dihydrobenzofuran products themselves can be subjected to further functional group modifications. For instance, a 3-hydroxy-2,3-dihydrobenzofuran can be a versatile intermediate for further transformations. organic-chemistry.org The introduction of an amine group, as in the target compound this compound, can be achieved through various methods, such as reductive amination of a corresponding ketone or nucleophilic substitution of a suitable leaving group at the 3-position.

Chlorination Techniques

The introduction of chlorine atoms onto the aromatic ring of 2,3-dihydrobenzofuran scaffolds can be a crucial step in modifying the electronic and lipophilic properties of the molecule, potentially influencing its biological activity. While direct chlorination of this compound is not extensively documented, methods for the chlorination of related benzofuran and dihydrobenzofuran systems provide insight into potential synthetic strategies.

One common approach to chlorination of aromatic rings is electrophilic aromatic substitution. Reagents such as N-chlorosuccinimide (NCS) are often employed for this purpose. For instance, in the synthesis of related heterocyclic compounds, copper(I)-catalyzed chlorination of functionalized arylboronic acids using NCS has been demonstrated as a mild and efficient method. This approach is particularly useful for substrates that may be sensitive to harsher chlorinating agents. The reaction likely proceeds through an oxidative addition of the Cu(I) halide with NCS, followed by transmetalation with the boron derivative and subsequent reductive elimination to yield the aryl chloride. organic-chemistry.org

Another relevant example involves the site-selective chlorination of C(sp³)–H bonds. While not directly targeting the aromatic ring, this methodology highlights the potential for late-stage functionalization of complex molecules. A reported method utilizes a combination of an azidoiodinane, which generates a selective hydrogen-atom abstractor, and a copper(II) chloride complex that efficiently transfers a chlorine atom. This technique has shown exceptional functional group tolerance and has been successfully applied to the chlorination of various substrates, including those with benzylic C(sp³)–H bonds. escholarship.org

In the context of dihydrobenzofuran analogues, the synthesis of chlorinated spiro[benzofuran-2,5'-oxazole]s has been achieved with high yields and enantioselectivity. acs.org This indicates that the dihydrobenzofuran scaffold is amenable to chlorination reactions under specific catalytic conditions. Furthermore, the preparation of 1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane, a halogenated analogue of a psychoactive compound, demonstrates that halogenation of the aromatic portion of a dihydrobenzofuran system can be achieved, in this case using bromine in acetic acid. acs.orgnih.gov While this example uses bromine, similar conditions with a chlorine source could potentially be adapted for chlorination.

The following table summarizes chlorination techniques applicable to the synthesis of chlorinated dihydrobenzofuran analogues based on related studies.

| Reagent/Catalyst | Substrate Type | Key Features |

| N-Chlorosuccinimide (NCS) / Cu(I) catalyst | Arylboronic acids | Mild and efficient, suitable for electron-deficient substrates. organic-chemistry.org |

| Azidoiodinane / Cu(II) chloride | Substrates with tertiary or benzylic C-H bonds | High site-selectivity, excellent functional group tolerance. escholarship.org |

| Bromine in Acetic Acid | Dihydrobenzofuran-amine derivatives | Direct halogenation of the aromatic ring. acs.orgnih.gov |

These examples suggest that the chlorination of precursors to this compound or its direct chlorination could be achieved through electrophilic aromatic substitution or catalyzed reactions, likely requiring careful optimization of reaction conditions to control regioselectivity.

Introduction of Methoxy (B1213986) Substituents at Specific Positions

The methoxy group at the 4-position of the target compound is a key structural feature. The introduction of methoxy groups onto aromatic rings is a common transformation in organic synthesis, often achieved through the methylation of a corresponding hydroxyl group.

A general and widely used method for the synthesis of aryl methyl ethers is the Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent such as methyl iodide or dimethyl sulfate. In the context of synthesizing this compound, a plausible route would involve the preparation of the corresponding 4-hydroxy-2,3-dihydrobenzofuran-3-amine precursor, followed by O-methylation. The synthesis of new methoxy derivatives of trans-2,3-diaryl-2,3-dihydrobenzofurans has been reported, highlighting the feasibility of incorporating methoxy groups into this scaffold. cnr.it

The synthesis of various methoxy-substituted benzofuran derivatives has been explored. For example, a one-pot synthesis of 2-arylbenzofurans from 2-methoxychalcone epoxides has been reported, which involves a Meerwein rearrangement followed by deformylation and cyclodehydration. nih.gov While this leads to a benzofuran rather than a dihydrobenzofuran, it demonstrates a strategy for incorporating a methoxy group that is ultimately part of the final heterocyclic structure.

Furthermore, the synthesis of dihydrobenzofuran analogues of hallucinogens has involved the preparation of molecules with rigidified methoxy groups, where the methoxy functionality is part of a tetrahydrobenzodifuran system. acs.orgacs.org This work underscores the importance and feasibility of constructing dihydrobenzofuran systems with specific methoxy substitution patterns.

A study on the synthesis of functionalized dihydrobenzofurans describes a method for direct aryl C-O bond formation under mild conditions, which could potentially be adapted for the synthesis of methoxy-substituted analogues. nih.gov This approach involves the cyclization of tethered heteroatoms onto C-H bonds.

The following table outlines general methods for the introduction of methoxy substituents that could be applied to the synthesis of this compound and its analogues.

| Method | Precursor | Reagents | Key Features |

| Williamson Ether Synthesis | 4-Hydroxy-2,3-dihydrobenzofuran derivative | Base (e.g., K₂CO₃, NaH), Methylating agent (e.g., CH₃I, (CH₃)₂SO₄) | A common and reliable method for O-methylation of phenols. |

| Cyclization of Methoxy-Substituted Precursors | 2-Methoxychalcone epoxides | BF₃·Et₂O, HBr | Leads to methoxy-substituted benzofurans. nih.gov |

| Direct Aryl C-O Bond Formation | Functionalized phenols | Iodine(III) reagents, Cu catalyst | Mild conditions for the formation of the dihydrofuran ring. nih.gov |

Chemical Reactivity and Transformations of 4 Methoxy 2,3 Dihydrobenzofuran 3 Amine

Reactions of the Amine Functional Group

The primary amine group attached to the chiral center at the C3 position of the dihydrobenzofuran scaffold is a key site for chemical modification. Its nucleophilic character allows it to participate in a variety of classical amine reactions.

Acylation and Amidation Reactions

The primary amine of 4-Methoxy-2,3-dihydrobenzofuran-3-amine is readily susceptible to acylation by reaction with acylating agents such as acyl chlorides or acid anhydrides. This reaction, typically conducted in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct, results in the formation of a stable amide. This transformation is a common strategy for protecting the amine group or for synthesizing derivatives with altered biological or physical properties.

The general transformation involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). For example, the reaction with acetyl chloride would yield N-(4-methoxy-2,3-dihydrobenzofuran-3-yl)acetamide. The use of different acylating agents allows for the introduction of a wide variety of acyl groups.

| Acylating Agent | Reagent Class | Expected Product |

|---|---|---|

| Acetyl Chloride | Acyl Halide | N-(4-methoxy-2,3-dihydrobenzofuran-3-yl)acetamide |

| Acetic Anhydride | Acid Anhydride | N-(4-methoxy-2,3-dihydrobenzofuran-3-yl)acetamide |

| Benzoyl Chloride | Acyl Halide | N-(4-methoxy-2,3-dihydrobenzofuran-3-yl)benzamide |

| Succinic Anhydride | Cyclic Anhydride | 4-((4-methoxy-2,3-dihydrobenzofuran-3-yl)amino)-4-oxobutanoic acid |

Condensation Reactions with Carbonyl Compounds

As a primary amine, this compound undergoes condensation reactions with aldehydes and ketones. researchgate.net This acid-catalyzed reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a transient hemiaminal (or carbinolamine) intermediate. researchgate.net Subsequent elimination of a water molecule from the hemiaminal yields a C=N double bond, forming an imine, commonly known as a Schiff base. researchgate.net

The reaction is reversible and is typically driven to completion by removing the water formed, for instance, by azeotropic distillation or the use of a dehydrating agent. researchgate.net The formation of these imine derivatives is a versatile method for creating new carbon-nitrogen bonds and serves as a precursor for further transformations, such as reduction to secondary amines.

| Carbonyl Compound | Expected Imine Product |

|---|---|

| Benzaldehyde | (E)-N-benzylidene-4-methoxy-2,3-dihydrobenzofuran-3-amine |

| Acetone | N-(propan-2-ylidene)-4-methoxy-2,3-dihydrobenzofuran-3-amine |

| Cyclohexanone | N-cyclohexylidene-4-methoxy-2,3-dihydrobenzofuran-3-amine |

| 4-Hydroxybenzaldehyde | 4-(((E)-(4-methoxy-2,3-dihydrobenzofuran-3-yl)imino)methyl)phenol |

Reductive Alkylation of the Amine Moiety

Reductive alkylation, also known as reductive amination, is a highly effective one-pot method for converting primary amines into secondary or tertiary amines. wikipedia.orglibretexts.org The process involves the reaction of this compound with a carbonyl compound (an aldehyde or ketone) to form an imine in situ, which is then immediately reduced to the corresponding N-alkylated amine. wikipedia.orglibretexts.org

This method avoids the problem of overalkylation often encountered in direct alkylation with alkyl halides. masterorganicchemistry.com Mild and selective reducing agents are crucial for this transformation, as they must reduce the imine intermediate preferentially in the presence of the starting carbonyl compound. harvard.edu Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this purpose due to its mildness and selectivity for imines over ketones or aldehydes. masterorganicchemistry.comharvard.edu Other reagents such as sodium cyanoborohydride (NaBH₃CN) can also be used. wikipedia.orgmasterorganicchemistry.com This reaction provides a direct and high-yielding route to a diverse array of N-substituted derivatives.

| Carbonyl Compound | Reducing Agent | Expected Product |

|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | N,N-dimethyl-4-methoxy-2,3-dihydrobenzofuran-3-amine |

| Acetone | NaBH₃CN | N-isopropyl-4-methoxy-2,3-dihydrobenzofuran-3-amine |

| Cyclopentanone | NaBH(OAc)₃ | N-cyclopentyl-4-methoxy-2,3-dihydrobenzofuran-3-amine |

| Benzaldehyde | H₂/Pd-C | N-benzyl-4-methoxy-2,3-dihydrobenzofuran-3-amine |

Oxidative Transformations (e.g., to quinones)

The oxidation of the amine functional group in a molecule like this compound can be complex. Aromatic amines are susceptible to oxidation, which can lead to a variety of products including nitro compounds, azo compounds, or polymerization, depending on the oxidant and reaction conditions. cetjournal.it The oxidation of amino groups on heterocyclic systems to nitro groups has been achieved using strong oxidizing systems, such as hydrogen peroxide in combination with acids and a catalyst. cetjournal.it

In the context of the aniline-like structure within this molecule, oxidative conditions could potentially lead to the formation of quinone-imine type structures, particularly given the presence of the electron-donating methoxy (B1213986) group which can stabilize oxidized intermediates. However, such reactions are often difficult to control and may result in complex mixtures. Reagents like manganese dioxide (MnO₂) or Fremy's salt (potassium nitrosodisulfonate) are known to oxidize substituted anilines to quinones, but the specific outcome for this substrate would require experimental verification.

Reactivity of the Dihydrobenzofuran Ring System

The benzene (B151609) portion of the dihydrobenzofuran ring is activated towards electrophilic attack due to the electron-donating effects of both the C4-methoxy group and the cyclic ether oxygen at C1.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This reactivity is due to the presence of two strong electron-donating groups: the methoxy group (-OCH₃) at position C4 and the alkyl ether oxygen of the dihydrofuran ring. Both of these are powerful activating groups and are ortho-, para-directors. masterorganicchemistry.com

The directing effects of these two groups must be considered to predict the site of substitution on the available C5, C6, and C7 positions:

The C4-methoxy group strongly directs incoming electrophiles to its ortho positions (C3 and C5). Since C3 is already substituted, this group primarily directs towards C5.

The C1-ether oxygen directs incoming electrophiles to its ortho (C2, C7) and para (C5) positions. Positions C2 and C5 are ortho and para, respectively, relative to the ether linkage to the aromatic ring. Since C2 is part of the furan (B31954) ring fusion, the primary directing influence is towards C7 (ortho) and C5 (para).

Both groups reinforce the activation of the C5 position, making it a highly probable site for electrophilic attack. The C7 position is also activated, though likely to a lesser extent. Therefore, electrophilic reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions are expected to yield predominantly a mixture of C5 and C7 substituted products. For example, nitration with nitric acid and sulfuric acid would be expected to yield 5-nitro- and 7-nitro-4-methoxy-2,3-dihydrobenzofuran-3-amine. google.comprepchem.com The amine group is typically protected via acylation prior to EAS to prevent side reactions and to moderate its powerful activating effect.

| Reaction | Reagents | Major Predicted Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4-methoxy-2,3-dihydrobenzofuran-3-amine |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-methoxy-2,3-dihydrobenzofuran-3-amine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3-Amino-4-methoxy-2,3-dihydrobenzofuran-5-yl)ethan-1-one |

Ring-Opening and Rearrangement Reactions

Information not available in the searched literature.

Nucleophilic Aromatic Substitution (Intramolecular)

Information not available in the searched literature.

Transformations Involving the Methoxy Group and Other Substituents

Influence of the Methoxy Group on Ring Reactivity

Information not available in the searched literature.

Derivatization Strategies for 4 Methoxy 2,3 Dihydrobenzofuran 3 Amine

Formation of Amine Derivatives for Enhanced Chemical Utility

The transformation of the primary amine in 4-Methoxy-2,3-dihydrobenzofuran-3-amine into ureas, carbamates, and amides significantly broadens its synthetic potential. These derivatives are key intermediates in the construction of more complex molecules and combinatorial libraries.

Urea (B33335) and Carbamate (B1207046) Formation

The primary amine of this compound can be readily converted into urea and carbamate derivatives. These reactions are fundamental in medicinal chemistry and drug design, as these functional groups can participate in crucial hydrogen bonding interactions with biological targets.

Urea Formation: The synthesis of ureas from this compound can be achieved through several established methods. A common approach involves the reaction of the amine with an isocyanate. Alternatively, a Hofmann rearrangement of a primary amide in the presence of an ammonia (B1221849) source can generate an isocyanate in situ, which then reacts with the starting amine to form the urea derivative. organic-chemistry.org Another strategy employs the reaction of the amine with a carbamoyl (B1232498) chloride or by using coupling agents like N,N'-carbonyldiimidazole (CDI) to mediate the reaction between the amine and another amine or ammonia source.

Carbamate Formation: Carbamates can be synthesized from this compound by reacting it with a chloroformate, such as benzyl (B1604629) chloroformate or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), in the presence of a base. wikipedia.org Another route involves the reaction with a dialkyl carbonate or via a Curtius rearrangement of an acyl azide, which generates an isocyanate intermediate that is subsequently trapped by an alcohol. wikipedia.org

Table 1: Synthetic Routes to Urea and Carbamate Derivatives

| Derivative | Reagent | General Reaction Conditions | Expected Product |

|---|---|---|---|

| Urea | Isocyanate (R-N=C=O) | Aprotic solvent (e.g., THF, DCM) | N-(4-Methoxy-2,3-dihydrobenzofuran-3-yl)-N'-R-urea |

| N,N'-Carbonyldiimidazole (CDI) followed by an amine (R-NH2) | Aprotic solvent (e.g., THF, DMF) | N-(4-Methoxy-2,3-dihydrobenzofuran-3-yl)-N'-R-urea | |

| Carbamate | Chloroformate (R-O-CO-Cl) | Base (e.g., triethylamine (B128534), pyridine) in an aprotic solvent | R-oxycarbonyl-(4-Methoxy-2,3-dihydrobenzofuran-3-yl)amine |

Amide Coupling for Combinatorial Library Synthesis

Amide bond formation is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of large libraries of compounds for screening purposes. acs.orgacs.orgnih.gov The primary amine of this compound is an excellent nucleophile for amide coupling reactions with a wide array of carboxylic acids.

The general strategy for constructing such libraries involves the reaction of the dihydrobenzofuran amine scaffold with a diverse set of carboxylic acids, often facilitated by a coupling agent. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). growingscience.comresearchgate.net These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions can be optimized to ensure high yields and purity of the resulting amide products. growingscience.com

For example, in the synthesis of a library based on a 2,3-dihydrobenzofuran (B1216630) scaffold, a variety of primary and secondary amines were successfully coupled with 3-carboxy-2-aryl-trans-2,3-dihydrobenzofurans using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as the coupling reagent. acs.org This highlights the feasibility of employing this compound in similar combinatorial syntheses to generate a library of N-(4-Methoxy-2,3-dihydrobenzofuran-3-yl) amides.

Table 2: Common Coupling Reagents for Amide Library Synthesis

| Coupling Reagent | Activating Agent | Typical Base | Common Solvents |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | - | Dichloromethane (DCM), Tetrahydrofuran (THF) |

| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | N,N-Diisopropylethylamine (DIPEA) | N,N-Dimethylformamide (DMF), DCM |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA, Triethylamine (TEA) | DMF, DCM |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) | DIPEA, TEA | DMF, DCM |

Wittig Reaction and Subsequent Transformations

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org It is important to note that a primary amine, such as that in this compound, cannot directly participate in the Wittig reaction as it is not a carbonyl compound.

However, the Wittig reaction is a key strategy for the synthesis of substituted benzofurans, which could then potentially be converted to the desired 3-amino derivative in subsequent steps. For instance, an intramolecular Wittig reaction of an appropriate ortho-hydroxybenzyltriphosphonium salt with an aroyl chloride has been used to synthesize 2-phenylbenzofurans. sciforum.net This approach allows for the construction of the core benzofuran (B130515) scaffold, which can then be further functionalized.

To utilize a Wittig-type strategy starting from a 3-substituted dihydrobenzofuran, the amine functionality would first need to be transformed into a carbonyl group. This could potentially be achieved through an oxidation reaction, although this may be challenging and require specific reagents to avoid over-oxidation or side reactions. Once the 3-keto derivative is obtained, it could then undergo a Wittig reaction to introduce a carbon-carbon double bond at the 3-position. This would be a multi-step process and the feasibility would depend on the stability of the intermediates and the compatibility of the reagents with the methoxy-substituted aromatic ring.

Derivatization Reagents and Methodologies for Analytical Applications

For analytical purposes, particularly in techniques like High-Performance Liquid Chromatography (HPLC), derivatization of this compound is often necessary to enhance its detectability. welch-us.comhta-it.comresearchgate.net This is typically achieved by reacting the primary amine with a reagent that introduces a fluorescent or chromophoric tag, thereby significantly increasing the sensitivity of the analysis.

Utilization of Fluorescent or Chromophoric Derivatization Reagents (e.g., DMQC-OSu, NBD-F, FMOC)

Several reagents are commonly employed for the derivatization of primary amines for analytical applications. These reagents react with the amine to form a stable, highly detectable derivative.

DMQC-OSu (2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester): This is a fluorogenic reagent that reacts with primary amines to form highly fluorescent carboxamides. nih.gov The reaction is typically carried out in an aqueous medium at a slightly basic pH (around 8.0) and moderate temperature (e.g., 50°C). nih.gov An advantage of DMQC-OSu is that the reagent itself and its hydrolysis product have negligible fluorescence, which minimizes interference in the chromatogram. nih.govresearchgate.net

NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole): NBD-F is a highly reactive fluorogenic reagent that readily reacts with primary and secondary amines under mild conditions to yield intensely fluorescent derivatives. researchgate.netdojindo.commedchemexpress.com The reaction is typically performed in a buffered solution at a pH of around 8.0-9.5 and a temperature of 60°C for a short duration. dojindo.comnih.gov The resulting NBD-amine derivatives can be detected with high sensitivity using a fluorescence detector. thermofisher.com

FMOC (9-fluorenylmethyl chloroformate): FMOC-Cl is a widely used reagent for the protection of amines, particularly in peptide synthesis. chimia.chresearchgate.net It reacts with primary amines to form stable carbamates that are highly fluorescent. This property also makes it a suitable derivatization reagent for analytical applications. The derivatization is typically carried out in a buffered solution in the presence of a base.

Table 3: Properties of Common Derivatization Reagents for Amines

| Reagent | Functional Group Targeted | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Features |

|---|---|---|---|---|

| DMQC-OSu | Primary Amines | ~326 | ~409 | Low fluorescence of reagent and hydrolysate. nih.gov |

| NBD-F | Primary and Secondary Amines | ~470 | ~530 | High reactivity and intense fluorescence of derivatives. dojindo.com |

| FMOC-Cl | Primary and Secondary Amines | ~265 | ~315 | Forms stable, fluorescent carbamates. |

Optimized Conditions for Quantitative Derivatization with Minimal Side Reactions

To ensure accurate and reproducible quantitative analysis, the derivatization reaction must be optimized to achieve complete conversion of the analyte with minimal formation of side products. nih.gov Several factors influence the efficiency and outcome of the derivatization process.

Reagent Concentration: A sufficient excess of the derivatization reagent is necessary to drive the reaction to completion. However, a very large excess can sometimes lead to increased background noise or the formation of by-products.

pH: The pH of the reaction medium is critical, as it affects the nucleophilicity of the amine and the stability of the reagent. For most amine derivatization reactions, a slightly basic pH (typically 8-10) is optimal.

Temperature and Reaction Time: The reaction temperature and duration must be carefully controlled to ensure complete derivatization without causing degradation of the analyte or the derivative. Optimization of these parameters is often achieved by studying the reaction kinetics.

Solvent: The choice of solvent can influence the reaction rate and the stability of the derivatives. For aqueous samples, the addition of an organic co-solvent may be necessary to solubilize the derivatization reagent.

By systematically optimizing these parameters, it is possible to develop a robust and reliable method for the quantitative analysis of this compound using derivatization followed by a suitable analytical technique such as HPLC with fluorescence detection. greyhoundchrom.com

Despite a comprehensive search of scientific databases and literature, specific experimental spectroscopic data for the compound this compound, including ¹H NMR, ¹³C NMR, and mass spectrometry, is not available in the public domain. As a result, a detailed article on its spectroscopic characterization based on verified, citable findings cannot be generated at this time.

Scientific literature readily provides spectral data for analogous compounds, such as various substituted benzofurans and dihydrobenzofurans. However, this information is not directly transferable to the specific molecular structure of this compound. The precise substitution pattern of the methoxy (B1213986) group at the 4-position and the amine group at the 3-position significantly influences the chemical environment of each atom, leading to a unique spectroscopic fingerprint.

Without access to published research detailing the synthesis and characterization of this specific compound, any attempt to describe its spectroscopic properties would be purely theoretical and would not meet the required standards of scientific accuracy and evidence-based reporting.

Therefore, the generation of an article with the requested detailed spectroscopic data and interactive tables for this compound is not possible.

Spectroscopic Characterization Techniques for 4 Methoxy 2,3 Dihydrobenzofuran 3 Amine

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Methoxy-2,3-dihydrobenzofuran-3-amine is expected to exhibit characteristic absorption bands corresponding to its amine, ether, and aromatic moieties. While a specific experimental spectrum for this compound is not widely published, the expected absorption regions can be predicted based on established correlation tables. vscht.czlibretexts.orglibretexts.org

Key functional groups and their anticipated IR absorption bands include:

N-H Stretching: The primary amine group (-NH2) will typically show two bands in the region of 3400-3250 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: The aromatic C-H bonds are expected to absorb above 3000 cm⁻¹, while the aliphatic C-H bonds of the dihydrofuran ring will absorb just below 3000 cm⁻¹. libretexts.org

C-O Stretching: The aryl ether linkage (Ar-O-CH3) is anticipated to produce a strong, characteristic band in the 1275-1200 cm⁻¹ region (asymmetric stretching) and another near 1075-1020 cm⁻¹ (symmetric stretching). The C-O bond within the dihydrofuran ring will also contribute to absorptions in this fingerprint region.

C=C Stretching: The aromatic ring will display characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org

N-H Bending: The amine group will also exhibit a bending (scissoring) vibration in the range of 1650-1580 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3400-3250 | Medium |

| Primary Amine | N-H Bend | 1650-1580 | Medium |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic (Ring) | C-H Stretch | 3000-2850 | Medium |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Weak |

| Aryl Ether | Asymmetric C-O Stretch | 1275-1200 | Strong |

| Aryl Ether | Symmetric C-O Stretch | 1075-1020 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry. To date, the specific crystal structure of this compound has not been reported in publicly available databases. However, the crystallographic analysis of closely related benzofuran (B130515) derivatives provides insight into the type of data that can be obtained. scirp.orgmdpi.com

For instance, the crystal structure of N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide, which contains a methoxy-substituted benzofuran core, was determined by single-crystal X-ray diffraction. scirp.org This analysis revealed the compound crystallizes in the monoclinic space group P 21/n with specific unit cell dimensions. scirp.org Such data allows for the precise determination of molecular geometry and intermolecular interactions, such as hydrogen bonding. scirp.orgresearchgate.netresearchgate.net

Should single crystals of this compound be obtained, X-ray diffraction analysis would yield a detailed structural model. The expected data table from such an analysis would include the following parameters:

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, triclinic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| a, b, c (Å) | The lengths of the unit cell axes. |

| α, β, γ (°) | The angles between the unit cell axes. |

| Volume (ų) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | The density of the crystal calculated from the crystallographic data. |

This information would be invaluable for confirming the compound's constitution and understanding its packing in the solid state.

Computational Chemistry and Theoretical Studies of 4 Methoxy 2,3 Dihydrobenzofuran 3 Amine

Mechanistic Investigations using Computational Methods

Computational Modeling of Enantioselectivity and Stereocontrol

While specific computational studies on the enantioselectivity of 4-Methoxy-2,3-dihydrobenzofuran-3-amine are not extensively documented in publicly available literature, the principles of computational modeling for stereocontrol in the synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives are well-established. Density Functional Theory (DFT) calculations are a cornerstone of these investigations, enabling the exploration of reaction mechanisms and the origins of stereoselectivity.

In analogous systems, DFT has been employed to elucidate the transition states of key bond-forming steps that determine the stereochemical outcome. nih.gov For instance, in the synthesis of substituted 2,3-dihydrobenzofurans, computational models can predict the energies of diastereomeric transition states, thereby explaining the observed diastereo- and enantioselectivity. rochester.edu These models often consider the role of catalysts, ligands, and substrate conformations in directing the stereochemical pathway.

A biocatalytic strategy for the highly diastereo- and enantioselective construction of 2,3-dihydrobenzofurans has been reported, where computational and structure-reactivity studies provided insights into the reaction mechanism. rochester.edu This allowed for the development of a stereochemical model that could rationalize the high stereoselectivity of the biocatalyst. rochester.edu

The following table summarizes key aspects of computational modeling for enantioselectivity in related dihydrobenzofuran syntheses:

| Computational Method | Application in Stereocontrol | Key Insights |

| Density Functional Theory (DFT) | Calculation of transition state energies for competing stereochemical pathways. | Identification of the lowest energy pathway, rationalizing the observed major enantiomer or diastereomer. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-catalyzed reactions to understand the role of the active site in directing stereoselectivity. | Elucidation of specific interactions between the substrate, catalyst, and enzyme that favor one stereoisomer over another. |

| Ab initio methods | High-accuracy energy calculations for key intermediates and transition states. | Providing benchmark data to validate faster computational methods like DFT. |

For this compound, computational modeling could be used to predict the most effective chiral catalysts or reagents for its enantioselective synthesis. By modeling the interactions between the substrate and various chiral entities, it would be possible to design synthetic routes that yield high enantiomeric excess.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules. For this compound, MD simulations can provide a dynamic picture of its behavior in different environments, such as in solution or in the binding site of a protein.

MD simulations can also shed light on the intermolecular interactions between this compound and its surrounding environment. nih.gov This includes interactions with solvent molecules, ions, or a biological receptor. By analyzing the trajectories from MD simulations, it is possible to identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize certain conformations or binding modes. nih.gov

The table below outlines the potential applications of MD simulations in studying this compound:

| Simulation Aspect | Information Gained | Relevance |

| Conformational Sampling | Identification of low-energy conformers and the flexibility of the molecule. | Understanding the range of shapes the molecule can adopt, which is important for receptor binding. |

| Solvation Analysis | Characterization of the hydration shell and interactions with solvent molecules. | Predicting solubility and understanding how the solvent influences conformational preferences. |

| Protein-Ligand Interactions | Simulating the dynamic behavior of the molecule within a protein binding site. | Elucidating the stability of the protein-ligand complex and identifying key binding interactions. nih.gov |

| Free Energy Calculations | Estimating the binding affinity of the molecule to a receptor. | Aiding in the prediction of biological activity and the design of more potent analogs. |

Recent studies on other heterocyclic compounds have demonstrated the utility of combining experimental techniques with MD simulations for a detailed analysis of molecular reorientations and intermolecular forces. researchgate.netscienceopen.com

Ligand-Steered Modeling for Investigating Molecular Recognition Principles

While specific applications of "ligand-steered modeling" to this compound are not prominent in the literature, the broader principles of investigating molecular recognition through computational methods like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies are highly relevant. These techniques are instrumental in understanding how molecules like this compound are recognized by and interact with biological targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. orientjchem.org For this compound, docking studies could be used to insert the molecule into the active site of a target protein and predict its binding mode and affinity. researchgate.net This can reveal crucial interactions, such as hydrogen bonds formed by the amine group or hydrophobic interactions involving the benzofuran (B130515) core. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dergipark.org.tr By analyzing a set of active molecules containing the dihydrobenzofuran scaffold, a pharmacophore model can be developed. This model can then be used to virtually screen large compound libraries to identify new molecules with the potential for similar activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org For derivatives of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs based on their structural properties.